molecular formula C28H50O8 B1199020 Butyryl trihexyl citrate CAS No. 82469-79-2

Butyryl trihexyl citrate

Cat. No.: B1199020
CAS No.: 82469-79-2
M. Wt: 514.7 g/mol
InChI Key: GWVUTNGDMGTPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyryl trihexyl citrate is an organic compound belonging to the class of tetracarboxylic acids and derivatives. It is a colorless to pale yellow oily liquid with minimal odor. This compound is known for its low toxicity and is widely used as a plasticizer in various applications, including medical devices, children’s toys, and inks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyryl trihexyl citrate can be synthesized through the esterification of citric acid with hexanol in the presence of a catalyst. The reaction typically involves heating citric acid and hexanol with an acid catalyst such as sulfuric acid. The reaction mixture is then subjected to distillation to remove water and obtain the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of citric acid with n-hexanol under controlled conditions. The process includes the use of a catalyst to enhance the reaction rate and yield. The reaction is carried out at elevated temperatures, and the product is purified through distillation and filtration to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Butyryl trihexyl citrate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Citric acid and hexanol in the presence of sulfuric acid as a catalyst.

    Hydrolysis: Water and an acid or base catalyst to break down the ester into its constituent acids and alcohols.

Major Products Formed:

Mechanism of Action

The primary mechanism of action of butyryl trihexyl citrate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound interacts with the polymer matrix, enhancing its mechanical properties and making it more pliable .

Comparison with Similar Compounds

  • Acetyl trihexyl citrate
  • Tributyl citrate
  • Acetyl tributyl citrate

Comparison: Butyryl trihexyl citrate is unique due to its combination of low toxicity, high plasticizing efficiency, and compatibility with various polymers. Compared to acetyl trihexyl citrate and tributyl citrate, it offers better performance in terms of flexibility and durability. Its low migration resistance and high thermal stability make it a preferred choice for applications requiring long-term stability .

Properties

IUPAC Name

trihexyl 2-butanoyloxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O8/c1-5-9-12-15-19-33-25(30)22-28(36-24(29)18-8-4,27(32)35-21-17-14-11-7-3)23-26(31)34-20-16-13-10-6-2/h5-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVUTNGDMGTPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047535
Record name Butyryl-n-trihexylcitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, 1,2,3-trihexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

82469-79-2
Record name Butyryl trihexyl citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82469-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyryl-n-trihexylcitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082469792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, 1,2,3-trihexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyryl-n-trihexylcitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, trihexyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYRYL TRIHEXYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4974DI70C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Butyryl trihexyl citrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Butyryl trihexyl citrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Butyryl trihexyl citrate
Reactant of Route 4
Reactant of Route 4
Butyryl trihexyl citrate
Reactant of Route 5
Reactant of Route 5
Butyryl trihexyl citrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Butyryl trihexyl citrate
Customer
Q & A

Q1: What is the primary function of BTHC in blood storage bags?

A1: BTHC acts as a plasticizer in PVC blood bags. Plasticizers are added to polymers like PVC to increase their flexibility and durability. This is crucial for blood bags, as they need to be pliable and withstand storage conditions without leaking or breaking.

Q2: Are there any concerns regarding the leaching of BTHC from the PVC bags into the stored blood products?

A2: While the studies provided don't explicitly quantify leaching, they highlight potential interactions between BTHC and stored blood components. For instance, one study observes a higher degree of cell lysis and increased levels of soluble P-selectin and chemokine RANTES in platelets stored in BTHC-PVC bags compared to polyolefin bags []. This suggests possible interactions between the plasticizer and platelet components, warranting further investigation into leaching and its potential implications.

Q3: Does using BTHC in blood bags impact the overall storage duration of blood products?

A3: The research primarily focuses on 5-day storage periods [, ]. One study examines red blood cell storage for up to six weeks in pediatric bags using BTHC as a plasticizer []. While the results indicate acceptable storage for this extended period, they also highlight the need for further research into the long-term impacts of BTHC on stored blood components.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.